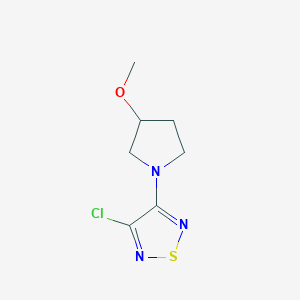![molecular formula C8H6ClN3S B1490086 5-氯-2-(甲硫基)吡啶并[4,3-D]嘧啶 CAS No. 1255099-52-5](/img/structure/B1490086.png)
5-氯-2-(甲硫基)吡啶并[4,3-D]嘧啶
描述
5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine is a useful research compound. Its molecular formula is C8H6ClN3S and its molecular weight is 211.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
激酶抑制剂支架
该化合物是合成激酶抑制剂的多功能中间体,激酶抑制剂在靶向各种类型的癌症中至关重要。 激酶抑制剂会干扰调节细胞功能的特定激酶,例如细胞信号传导、生长和分裂 .
抗肿瘤活性
该化合物的衍生物在抑制二氢叶酸还原酶 (DHFR) 方面显示出潜力,二氢叶酸还原酶是一种参与 DNA 合成的酶。 这种抑制会导致抗肿瘤作用,正如大鼠肉瘤研究中所证明的那样 .
抗炎应用
在药物化学中,已经合成了该化合物的类似物,以研究它们的抗炎特性。 这些化合物可用于开发治疗炎症性疾病的新方法 .
分析化学
5-氯-2-(甲硫基)吡啶并[4,3-D]嘧啶在分析化学中用于各种研究目的,包括色谱法和参考物质制备.
材料科学
在材料科学领域,该化合物可能参与生物医学材料、电子材料和能源材料的开发.
杂环结构的合成
作用机制
Target of Action
Pyridopyrimidine derivatives have been studied for their therapeutic potential and have shown a broad spectrum of activities . They have been applied on a large scale in the medical and pharmaceutical fields .
Mode of Action
It is known that the introduction of a methyl group can suppress metabolism at the distant aniline portion of the molecule, likely by blocking the preferred pharmacophore through which p450 recognizes the compound .
Biochemical Pathways
Pyridopyrimidine derivatives have been studied for their effects on various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Pharmacokinetics
It is known that the degree of lipophilicity of a drug, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
It is known that the introduction of a methyl group can suppress metabolism at the distant aniline portion of the molecule .
生化分析
Biochemical Properties
5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. The inhibition of these kinases can affect various signaling pathways within the cell, leading to changes in cellular functions. Additionally, 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine can bind to specific receptors on the cell surface, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine on cells are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. By altering gene expression, 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine can impact various cellular processes, including cell growth, differentiation, and apoptosis (programmed cell death) .
Molecular Mechanism
At the molecular level, 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, particularly protein kinases. By binding to the active site of these enzymes, the compound prevents them from phosphorylating their target proteins, thereby disrupting signaling pathways. Additionally, 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine can interact with DNA and RNA, affecting the transcription and translation processes that are essential for protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions. It is crucial to determine the optimal dosage that maximizes the compound’s benefits while minimizing its risks .
Metabolic Pathways
5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These metabolic processes can influence the compound’s activity and efficacy. Additionally, 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine can affect metabolic flux and alter the levels of specific metabolites, thereby impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to different cellular compartments, such as the nucleus or mitochondria, where it exerts its effects. The distribution of 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and apoptosis. Understanding the subcellular localization of 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine is crucial for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
5-chloro-2-methylsulfanylpyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c1-13-8-11-4-5-6(12-8)2-3-10-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQLDJOSXAPLFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=N1)C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857154 | |
| Record name | 5-Chloro-2-(methylsulfanyl)pyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255099-52-5 | |
| Record name | 5-Chloro-2-(methylsulfanyl)pyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(6-Dimethylamino-pyrimidin-4-yl)-methyl-amino]-acetic acid](/img/structure/B1490004.png)
![[4-[3-(Dihydroxyamino)-4-oxocyclohexa-2,5-dien-1-ylidene]-3-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)-5-oxopyrrol-2-yl]-hydroxyazanium](/img/structure/B1490006.png)


![2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1490009.png)





![5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1490021.png)



